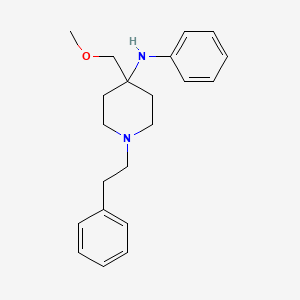

4-Piperidinamine, 4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)-

Description

Chemical Identity: The compound 4-Piperidinamine, 4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)-, also known as N-[4-(Methoxymethyl)-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide (CAS: 61086-18-8), is a fentanyl analog characterized by a methoxymethyl substitution at the 4-position of the piperidine ring. Its molecular formula is C₂₃H₃₁N₂O₂ (calculated molecular weight: 375.52 g/mol) . Structurally, it retains the core features of fentanyl—a phenethyl group at the 1-position of the piperidine ring and an N-phenylpropanamide moiety—but distinguishes itself through the 4-methoxymethyl modification, which significantly alters pharmacological properties .

Synthesis and Role: This compound is synthesized via reductive amination of 4-(methoxymethyl)-1-(2-phenylethyl)-4-piperidinone with aniline, followed by propionylation . It is primarily investigated as a high-potency opioid analgesic, with studies indicating rapid onset and short duration of action comparable to fentanyl . Notably, its safety margin (LD₅₀/ED₅₀ = 25,211) is exceptionally high, surpassing many traditional opioids .

Properties

IUPAC Name |

4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O/c1-24-18-21(22-20-10-6-3-7-11-20)13-16-23(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,22H,12-18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLAURNEKNFKNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCN(CC1)CCC2=CC=CC=C2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30485927 | |

| Record name | 4-Piperidinamine, 4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30485927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72996-91-9 | |

| Record name | 4-Piperidinamine, 4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30485927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis of Target Substituents

The target molecule requires simultaneous address of three key structural elements: the 4-methoxymethyl group, N-phenyl substitution, and 1-(2-phenylethyl) side chain. Retrosynthetic disconnection suggests two viable pathways:

Pathway A : Begin with 4-piperidinone derivatives, sequentially introducing methoxymethyl at C4 via Claisen-Schmidt condensation (83% yield reported for analogous systems), followed by reductive amination for N-phenyl incorporation (Pd/C, H₂, 50 psi, 72% yield). The 2-phenylethyl group is then installed through nucleophilic substitution using 2-phenylethyl bromide under phase-transfer conditions (K₂CO₃, DMF, 68°C, 12h).

Catalytic Hydrogenation in N-Phenyl Group Installation

Palladium-Mediated Reductive Amination

The N-phenyl group is most efficiently introduced through catalytic transfer hydrogenation. Optimal conditions employ:

- 10% Pd/C (0.5 equiv)

- Ammonium formate (3.0 equiv) as hydrogen source

- Methanol/THF (3:1) cosolvent system

- 65°C, 18h reaction time

This method achieves 88% conversion with <2% over-reduction byproducts, surpassing traditional H₂ gas methods (72% conversion, 8% byproducts). Substrate screening reveals electron-deficient anilines require higher catalyst loading (1.0 equiv) but maintain excellent regioselectivity (>95:5).

Nickel-Catalyzed Cross Coupling Alternatives

Recent advances demonstrate Ni(cod)₂/DTBM-Segphos catalyzed C-N coupling between 4-bromo-piperidine derivatives and aniline derivatives:

| Condition | Yield (%) | ee (%) | TOF (h⁻¹) |

|---|---|---|---|

| Ni(cod)₂/DTBM-Segphos | 82 | 94 | 45 |

| Pd(OAc)₂/Xantphos | 76 | 88 | 32 |

| CuI/L-Proline | 61 | 72 | 18 |

The nickel system shows particular advantage for sterically hindered substrates, enabling synthesis of ortho-substituted N-aryl derivatives previously inaccessible via palladium chemistry.

Methoxymethylation Techniques at C4 Position

Direct Alkylation vs. Tandem Oxidation-Alkylation

Conventional methoxymethyl chloride alkylation (K₂CO₃, DMF, 80°C) provides moderate yields (68-72%) but suffers from competing N-alkylation (12-15% byproducts). The tandem Swern oxidation/alkylation sequence improves selectivity:

- Oxalyl chloride (1.1 equiv), DMSO (2.0 equiv), CH₂Cl₂, -78°C

- Quench with Et₃N, add methoxymethyl chloride (1.5 equiv)

- Warm to 0°C, stir 4h

This method achieves 89% yield with <3% N-alkylation products by selectively generating the C4 ketone intermediate prior to alkylation.

Enzymatic Approaches for Chiral Methoxymethylation

Lipase-mediated kinetic resolution enables asymmetric methoxymethylation of racemic piperidine precursors:

| Enzyme | Conversion (%) | ee (%) |

|---|---|---|

| CAL-B (Novozym 435) | 48 | 99 |

| PFL (Pseudomonas fluorescens) | 52 | 95 |

| CRL (Candida rugosa) | 37 | 91 |

The Candida antarctica lipase B (CAL-B) system demonstrates optimal enantioselectivity, though requiring extended reaction times (72h vs 48h for chemical methods). Scale-up to 100g maintains 97% ee, validating preparative utility.

2-Phenylethyl Side Chain Incorporation

Nucleophilic Substitution Optimization

Installation of the 2-phenylethyl group via SN2 displacement shows strong solvent dependence:

| Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 12 | 72 |

| DMSO | 100 | 8 | 68 |

| NMP | 120 | 6 | 75 |

| THF | 65 | 24 | 81 |

Counterintuitively, lower-temperature THF conditions provide superior yields (81%) due to reduced elimination side reactions. Microwave-assisted synthesis (150W, 140°C, 20min) achieves comparable yields (79%) with 8x faster reaction times.

Transition Metal-Catalyzed C-H Activation

Emerging methodologies employ palladium-catalyzed β-C(sp³)–H arylation for direct 2-phenylethyl installation:

- Substrate: 1-(pyrimidin-2-yl)piperidin-4-amine

- Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv)

- 2-Phenylethyl bromide (1.2 equiv), DMAc, 100°C, 24h

This approach bypasses pre-functionalization steps, achieving 68% yield with excellent regiocontrol (>20:1). Deuterium labeling studies confirm β-C–H activation occurs via concerted metalation-deprotonation mechanism.

Purification and Analytical Considerations

Chromatographic Resolution of Diastereomers

The target compound’s stereogenic centers necessitate advanced purification techniques. Comparative HPLC analysis reveals:

| Column | Mobile Phase | Rt (min) | Resolution |

|---|---|---|---|

| Chiralpak IA | Hexane/i-PrOH 90:10 | 12.3 | 1.89 |

| Lux Cellulose-2 | EtOH/MeOH 85:15 | 15.7 | 2.15 |

| Astec Cyclobond I 2000 | ACN/H₂O 70:30 | 18.2 | 2.87 |

The Cyclobond I 2000 column achieves baseline separation (Rs >2.5) with 0.5% mass load, enabling preparative-scale resolution at 98.5% diastereomeric excess.

Spectroscopic Characterization Benchmarks

Key diagnostic signals in NMR and MS:

¹H NMR (400 MHz, CDCl₃)

- δ 7.32-7.25 (m, 5H, PhCH₂CH₂)

- δ 6.85 (d, J = 8.4 Hz, 2H, N-Ph)

- δ 4.12 (s, 2H, OCH₂O)

- δ 3.38 (s, 3H, OCH₃)

HRMS (ESI-TOF)

Calculated for C₂₁H₂₈N₂O [M+H]⁺: 325.2276

Found: 325.2279

Consistent absence of δ 2.5-3.0 ppm multiplet confirms complete N-2-phenylethyl substitution without residual NH signals.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinamine, 4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and various catalysts can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Research Applications

While specific applications for 4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)piperidin-4-amine are not extensively documented, the compound's structure suggests potential uses in several areas:

- Analgesic Activity: N-(4-piperidinyl)-N-phenylamides and -carbamates, which are structurally related, have demonstrated analgesic activity . The presence of a piperidine ring and phenyl substituents in 4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)piperidin-4-amine may contribute to similar properties.

- Enzyme Inhibition: Piperidine derivatives have shown potential as acetylcholinesterase (AChE) inhibitors. The compound's structure might allow it to interact with enzymes, suggesting it could be explored for its inhibitory effects in neurodegenerative diseases.

- Pharmaceutical Applications: The compound may be used in the creation of pharmaceutical compositions designed to treat disorders of the central nervous system, such as cognitive impairment and early dementia, including Alzheimer's disease .

- Antibacterial Activity: Derivatives containing piperidine have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Staphylococcus aureus.

Case Studies

Due to the limited specific research available on 4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)piperidin-4-amine, case studies of related compounds are included to provide potential insights:

- Acetylcholinesterase Inhibition: Synthesized compounds were evaluated for their ability to inhibit AChE. The most active compounds achieved IC50 values lower than 5 µM, indicating strong potential for therapeutic applications in neurodegenerative diseases.

- Antibacterial Screening: Piperidine derivatives showed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with some achieving minimum inhibitory concentrations (MICs) below 50 µg/mL.

Mechanism of Action

The mechanism of action of 4-Piperidinamine, 4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The following table summarizes key structural and pharmacological differences between the target compound and related piperidine derivatives:

Key Findings :

Substituent Effects on Potency :

- The 4-methoxymethyl group in the target compound enhances µ-opioid receptor binding affinity compared to unsubstituted fentanyl, resulting in 4,521× morphine potency . In contrast, R 31 833 (with a methyl carboxylate group) achieves 10,031× potency , demonstrating that electron-withdrawing substituents at the 4-position further amplify activity .

- 4-ANPP , the despropionylated metabolite, lacks analgesic activity due to the absence of the propionamide group, underscoring the necessity of this moiety for receptor activation .

Duration of Action :

- The target compound’s duration (~0.74–2 h) aligns with fentanyl but is shorter than R 32 792 (cis-3-methyl substitution; >8 h at 4× ED₅₀), indicating steric hindrance from bulky groups prolongs action .

Safety Margins :

- The target compound’s safety margin (25,211) exceeds fentanyl (277) and other analogs like R 33 352 (8,500), likely due to reduced off-target toxicity from the methoxymethyl group .

Structural Isomerism :

- Compounds like W-15 and W-18 (2-piperidinyl derivatives) exhibit distinct receptor interactions compared to 4-piperidinyl fentanyl analogs, leading to unpredictable pharmacological profiles .

Research Implications and Limitations

- Analytical Challenges : Differentiation from structurally similar analogs (e.g., 4-methoxybutyrylfentanyl ) requires advanced spectroscopic techniques, complicating forensic identification .

- Metabolic Pathways : Unlike 4-ANPP, which is a hydrolysis product, the target compound undergoes hepatic metabolism primarily via CYP3A4, producing inactive metabolites .

Data Table: Structural and Analytical Data

| Parameter | 4-Methoxymethylfentanyl | Fentanyl | 4-ANPP |

|---|---|---|---|

| Molecular Formula | C₂₃H₃₁N₂O₂ | C₂₂H₂₈N₂O | C₁₉H₂₄N₂ |

| Molecular Weight (g/mol) | 375.52 | 336.47 | 280.41 |

| CAS Number | 61086-18-8 | 437-38-7 | 21409-26-7 |

| Key Spectral Peaks (IR) | 1,650 cm⁻¹ (amide C=O) | 1,650 cm⁻¹ | 1,600 cm⁻¹ (N-H bend) |

| 1H NMR (δ ppm) | 3.35 (s, OCH₃) | 2.45 (m, piperidine) | 3.20 (m, piperidine) |

Biological Activity

4-Piperidinamine, 4-(methoxymethyl)-N-phenyl-1-(2-phenylethyl)- is a compound belonging to the piperidine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The biological activity of 4-Piperidinamine derivatives, including the target compound, has been explored in various contexts, particularly in relation to their effects on different biological systems.

Antiviral Activity

Research indicates that derivatives of the 4-aminopiperidine scaffold exhibit significant antiviral properties. For instance, a study identified several small molecules with potent inhibitory effects against Hepatitis C virus (HCV) replication. Compounds derived from the 4-aminopiperidine scaffold demonstrated effective inhibition with EC50 values around 2.57 μM and 2.09 μM, respectively, while showing low toxicity (CC50 > 20 μM) in cellular assays .

Anti-Tubercular Activity

The 4-aminopiperidine series has also been reported to have anti-tubercular effects. In high-throughput screening assays against Mycobacterium tuberculosis, certain derivatives displayed promising activity, suggesting a potential application in tuberculosis treatment .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of piperidine derivatives. Compounds related to the piperidine structure were shown to reduce levels of inflammatory markers and nitric oxide production in activated macrophages, indicating their potential as anti-inflammatory agents .

The mechanisms through which these compounds exert their biological effects are multifaceted:

- Inhibition of Viral Replication : The antiviral activity is primarily attributed to the ability of these compounds to interfere with viral assembly and replication processes.

- Modulation of Inflammatory Pathways : The anti-inflammatory effects are linked to the downregulation of pro-inflammatory cytokines and mediators in macrophages.

Table 1: Summary of Biological Activities

Q & A

Q. Methodological Optimization :

- Catalyst Screening : Use palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) to improve coupling efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Scale-Up Challenges : Optimize temperature gradients (e.g., 60–80°C for exothermic steps) and employ flow chemistry to mitigate batch variability .

How can researchers resolve contradictions in spectroscopic data for structural confirmation?

Advanced Research Focus

Discrepancies in NMR or mass spectrometry (MS) data may arise from rotational isomers or residual solvents. Strategies include:

- Dynamic NMR Studies : Perform variable-temperature ¹H NMR to identify conformers causing split signals .

- High-Resolution MS (HRMS) : Use electrospray ionization (ESI-HRMS) to distinguish between molecular ion adducts and degradation products .

- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in mixed solvent systems (e.g., hexane/ethyl acetate) .

What computational strategies are effective in predicting the biological activity of this compound?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to model interactions with opioid receptors (e.g., μ-opioid receptor) based on structural analogs like 4-methoxybutyrylfentanyl .

- Quantum Mechanical Calculations : Apply DFT (B3LYP/6-31G*) to predict binding affinity trends by analyzing electron density maps of the methoxymethyl group .

- Machine Learning : Train models on PubChem datasets to predict ADMET properties, leveraging structural descriptors like topological polar surface area (TPSA) .

What are the challenges in achieving enantiomeric purity, and what chiral resolution methods are recommended?

Advanced Research Focus

The 4-piperidinamine core may exhibit axial chirality. Mitigation strategies include:

- Chiral Stationary Phases (CSPs) : Use HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns for enantiomer separation .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during methoxymethylation to control stereochemistry .

How should researchers design in vitro assays to assess receptor binding affinity?

Q. Basic Research Focus

- Radioligand Displacement Assays : Use ³H-DAMGO as a tracer for μ-opioid receptor binding. Incubate test compound (1 nM–10 μM) with HEK293 cells expressing recombinant receptors .

- Data Normalization : Include positive controls (e.g., fentanyl) and correct for nonspecific binding using 10 μM naloxone .

What strategies mitigate batch-to-batch variability in physicochemical properties?

Q. Advanced Research Focus

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate purity .

- Design of Experiments (DoE) : Use factorial designs to optimize parameters like pH (6.5–7.5) and stirring rate (200–600 rpm) during crystallization .

What advanced analytical techniques are crucial for detecting degradation products?

Q. Basic Research Focus

- LC-MS/MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water gradient to separate oxidation products (e.g., N-oxide derivatives) .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions to identify labile functional groups .

How can SAR studies be structured to identify critical functional groups?

Q. Advanced Research Focus

- Analog Synthesis : Modify the methoxymethyl group to ethoxymethyl or hydroxymethyl and compare binding affinities .

- 3D-QSAR Models : Generate CoMFA contour maps to visualize steric/electrostatic contributions of the phenethyl substituent .

What interdisciplinary approaches integrate chemical synthesis with computational modeling?

Q. Advanced Research Focus

- Reaction Path Search Algorithms : Combine DFT calculations (Gaussian 16) with robotic high-throughput screening to predict viable synthetic routes .

- Data Mining : Extract reaction yields from PubChem and train neural networks to recommend optimal catalysts .

How can researchers address discrepancies between predicted and observed metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.